Product packaging for Fmoc-L-Orn(Ac,OBz)-OH(Cat. No.:CAS No. 1684432-88-9)

Fmoc-L-Orn(Ac,OBz)-OH

Cat. No.: B2992177
CAS No.: 1684432-88-9
M. Wt: 516.55
InChI Key: LSHRSDOAKNJDQD-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Orn(Ac,OBz)-OH is a specially engineered ornithine derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). This compound features orthogonal protection on its side chain: the delta-amino group is protected with an acetyl (Ac) group, while the side-chain carboxylic acid is protected as a benzyl ester (OBz). This protection scheme is crucial for complex peptide synthesis, as it allows for selective deprotection in the presence of the alpha-amino Fmoc group, enabling the synthesis of branched peptides or site-specific conjugation. Compounds of this type are fundamental in pharmaceutical research for constructing peptide-based drug candidates. The specific protecting groups (Ac and OBz) on the ornithine side chain make this amino acid analog particularly valuable for introducing unique modifications or creating specialized molecular architectures that are not possible with standard amino acids. Researchers utilize such building blocks to explore structure-activity relationships, develop novel bioactive peptides, and create advanced materials. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H28N2O7 B2992177 Fmoc-L-Orn(Ac,OBz)-OH CAS No. 1684432-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-[acetyl(benzoyloxy)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O7/c1-19(32)31(38-28(35)20-10-3-2-4-11-20)17-9-16-26(27(33)34)30-29(36)37-18-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h2-8,10-15,25-26H,9,16-18H2,1H3,(H,30,36)(H,33,34)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHRSDOAKNJDQD-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Process Optimization

Synthetic Pathways for Fmoc-L-Orn(Ac,OBz)-OH Preparation

The synthesis of this compound is efficiently achieved through a multi-step pathway that begins with a pre-functionalized ornithine derivative and involves key side-chain modifications and a final deprotection step. rsc.org This approach ensures high yields and purity of the final building block, which is crucial for its subsequent application in SPPS. rsc.org

Convergent Synthesis from Pre-functionalized Ornithine Derivatives

A highly effective synthetic strategy for this compound employs a convergent approach starting from the commercially available Nα-Fmoc-L-Orn(Boc)-OH. rsc.org This method involves a sequence of protection and deprotection steps to selectively functionalize the ornithine molecule.

The key steps in this pathway are:

Carboxyl Group Protection : The synthesis commences by protecting the C-terminal carboxylic acid of Nα-Fmoc-L-Orn(Boc)-OH as a benzyl (B1604629) ester (OBn). rsc.org

Side-Chain Deprotection : The tert-butoxycarbonyl (Boc) group is selectively removed from the δ-amino side chain using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), yielding Fmoc-L-Orn-OBn·TFA in quantitative yield. rsc.org

This sequence provides a crucial intermediate where the α-amino and C-terminal carboxyl groups are protected, leaving the δ-amino group available for further specific modifications. rsc.org

Efficient Benzoyl Peroxide Oxidation Strategies for Side-Chain Modification

A pivotal step in the synthesis is the modification of the δ-amino side chain through a one-pot oxidation and acetylation process. rsc.org This method is a significant improvement over earlier multi-step procedures that often resulted in low yields. rsc.org

The process involves treating the intermediate (Fmoc-L-Orn-OBn·TFA) with benzoyl peroxide (BPO), which oxidizes the primary amine on the side chain. rsc.org This is immediately followed by acetylation. rsc.org This one-pot reaction efficiently installs the desired Nδ-(acetyl)-Nδ-(benzoyloxy) functionality, yielding the fully protected intermediate, Fmoc-L-Orn(Ac,OBz)-OBn. rsc.org Earlier methods for similar transformations on other protected ornithine or lysine (B10760008) derivatives utilized bases like sodium carbonate or biphasic buffer systems to facilitate the BPO oxidation. rsc.org

Terminal Deprotection Protocols for Carboxyl Functionality

Table 1: Synthetic Pathway for this compound This interactive table summarizes the key steps for the preparation of this compound from a pre-functionalized ornithine derivative.

Step Starting Material Key Reagents/Conditions Product Yield Reference

| 1 | Nα-Fmoc-L-Orn(Boc)-OH | 1. Benzyl bromide, Base 2. 20% TFA in DCM | Fmoc-L-Orn-OBn·TFA | Quantitative | rsc.org | | 2 | Fmoc-L-Orn-OBn·TFA | Benzoyl Peroxide (BPO), followed by Acetylation (one-pot) | Fmoc-L-Orn(Ac,OBz)-OBn | - | rsc.org | | 3 | Fmoc-L-Orn(Ac,OBz)-OBn | H₂, 10% Pd-C, MeOH | This compound | 97% | rsc.org |

Optimization of Coupling Conditions in Solid-Phase Peptide Synthesis

The successful incorporation of this compound into a growing peptide chain relies heavily on the optimization of solid-phase peptide synthesis (SPPS) conditions. The choice of resin and coupling reagents is paramount to ensure high coupling efficiency and prevent side reactions.

Selection and Loading of Polymeric Resins

The selection of an appropriate polymeric resin is a foundational decision in SPPS. For syntheses utilizing this compound, the 2-chlorotrityl chloride (2-CTC) resin is a particularly suitable choice, as demonstrated in the preparation of a model peptide. researchgate.netresearchgate.net

Key Features of 2-Chlorotrityl (2-CTC) Resin:

Acid Sensitivity : The 2-CTC linker is highly acid-labile. This allows the finished peptide to be cleaved from the resin under very mild acidic conditions, such as a solution of acetic acid/trifluoroethanol/DCM or dilute TFA (0.5-1%). researchgate.net

Preservation of Protecting Groups : These mild cleavage conditions are crucial as they leave acid-labile side-chain protecting groups, like the Boc group, intact. This makes 2-CTC resin ideal for the synthesis of fully protected peptide fragments that can be used in subsequent convergent or fragment condensation strategies. researchgate.netpeptide.com

Suppression of Side Reactions : Loading of the first amino acid onto 2-CTC resin proceeds without significant racemization. biotage.com

The first amino acid is typically loaded onto the 2-CTC resin in the presence of a hindered base like N,N-diisopropylethylamine (DIEA). researchgate.net Any unreacted sites on the resin are then "capped," often with methanol, to prevent them from interfering in subsequent coupling steps. uci.edu

Table 2: Comparison of Common Resins for Fmoc SPPS This interactive table compares the properties of 2-Chlorotrityl and Wang resins, two supports commonly used in Fmoc-based solid-phase peptide synthesis.

Feature 2-Chlorotrityl (2-CTC) Resin Wang Resin
Linker Type Trityl-based, highly acid-sensitive p-Alkoxybenzyl ester
Peptide Product C-terminal acid C-terminal acid
Cleavage Conditions Mildly acidic (e.g., 0.5-1% TFA in DCM) Strongly acidic (e.g., 95% TFA)
Side-Chain Protection Preserves acid-labile groups (e.g., Boc, tBu) Cleaves most acid-labile groups simultaneously
Primary Use Synthesis of fully protected peptide fragments Direct synthesis of deprotected peptides
Reference researchgate.netbiotage.com biotage.com

Evaluation of Amide Coupling Reagents and Additives

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide is the core reaction in SPPS. The efficiency of this step is dictated by the choice of coupling reagents and additives. For a sterically demanding and valuable building block like this compound, high-efficiency coupling reagents are necessary.

Common classes of coupling reagents used in standard Fmoc-chemistry protocols include: researchgate.netresearchgate.netbachem.com

Phosphonium (B103445) Salts : Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are effective. More advanced reagents such as HBTU and HATU are widely used due to their high reactivity and ability to suppress racemization, especially when used with additives. bachem.comnih.gov

Carbodiimides : N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective coupling agents. DIC is often preferred in automated SPPS because its urea (B33335) byproduct is more soluble and easily washed away. bachem.com

To minimize the risk of racemization and improve coupling kinetics, these reagents are almost always used in combination with additives: bachem.com

Hydroxybenzotriazoles : 1-Hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are classic additives that form active esters and act as scavenger for side reactions.

OxymaPure® : This is a non-explosive alternative to HOBt that has shown excellent performance in preventing racemization. bachem.com

The choice of base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is also critical for activating the coupling reaction while minimizing side reactions. bachem.com

Table 3: Evaluation of Common Amide Coupling Reagents This interactive table provides an overview of frequently used coupling reagents in Fmoc SPPS.

Reagent Class Examples Characteristics Additives Reference
Phosphonium Salts HBTU, HATU, PyBOP High efficiency, fast reaction rates, low racemization. HATU is particularly effective for difficult couplings. Typically used with a non-nucleophilic base (e.g., DIEA). bachem.comnih.gov
Carbodiimides DCC, DIC Cost-effective and widely used. DIC is favored for SPPS due to soluble urea byproduct. Used with additives like HOBt or OxymaPure to reduce racemization. bachem.com
Uronium Salts HCTU, TBTU Similar to phosphonium salts in efficiency and application. Used with a non-nucleophilic base (e.g., DIEA). nih.gov

Compound List

Table 4: List of Chemical Compounds

Compound Name Abbreviation / Formula
Nα-(9-fluorenylmethoxycarbonyl)-Nδ-(acetyl)-Nδ-(benzoyloxy)-L-ornithine This compound
Nα-(9-fluorenylmethoxycarbonyl)-Nδ-(tert-butoxycarbonyl)-L-ornithine Fmoc-L-Orn(Boc)-OH
Nα-(9-fluorenylmethoxycarbonyl)-L-ornithine benzyl ester trifluoroacetate (B77799) salt Fmoc-L-Orn-OBn·TFA
Nα-(9-fluorenylmethoxycarbonyl)-Nδ-(acetyl)-Nδ-(benzoyloxy)-L-ornithine benzyl ester Fmoc-L-Orn(Ac,OBz)-OBn
Trifluoroacetic acid TFA
Dichloromethane DCM
Benzoyl peroxide BPO
Palladium on carbon Pd-C
2-chlorotrityl chloride 2-CTC
N,N-diisopropylethylamine DIEA
N,N'-Dicyclohexylcarbodiimide DCC
N,N'-Diisopropylcarbodiimide DIC
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU
1-Hydroxybenzotriazole HOBt
1-Hydroxy-7-azabenzotriazole HOAt
Ethyl (hydroxyimino)cyanoacetate OxymaPure®
N-methylmorpholine NMM
Methanol MeOH
tert-Butoxycarbonyl Boc
Benzyl Bn

Solvent System Modulations for Enhanced Reaction Efficiency

The choice of solvent system significantly impacts the efficiency of the coupling and deprotection steps in peptide synthesis. In the context of this compound and related derivatives, various solvent mixtures are employed to optimize solubility, reaction rates, and minimize side reactions.

For coupling reactions, a mixture of dichloromethane (DCM) and dimethylformamide (DMF) is often utilized. chempep.com DCM is an excellent solvent for most protected amino acids, while DMF enhances the polarity of the reaction medium, which can accelerate the coupling process. chempep.com In some cases, N-methyl-2-pyrrolidone (NMP) is used as an alternative to DMF, particularly for overcoming aggregation issues in growing peptide chains. sigmaaldrich.com The use of chaotropic salts like LiCl or KSCN in DMF can also disrupt secondary structures that hinder reaction efficiency. sigmaaldrich.com

For Fmoc deprotection, a solution of piperidine (B6355638) in DMF is the standard. However, for sensitive sequences or to mitigate side reactions like aspartimide formation, modifications to this system are employed. nih.gov The addition of reagents like ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine/DMF solution has been shown to reduce aspartimide-related impurities. nih.gov

A study on the synthesis of this compound itself started with the commercially available Fmoc-L-Orn(Boc)-OH, which was protected with a benzyl group to form the ester. The subsequent removal of the Boc group was achieved using 20% trifluoroacetic acid (TFA) in DCM. rsc.org This highlights the use of a non-polar solvent like DCM for acid-labile deprotection. The final hydrogenolysis of the benzyl ester to yield the carboxylic acid was performed using a Pd/C catalyst. rsc.org

Process Step Solvent System Purpose Reference
Coupling ReactionsDCM/DMFOptimize solubility and reaction rate chempep.com
Difficult CouplingsNMPOvercome peptide aggregation sigmaaldrich.com
Fmoc DeprotectionPiperidine in DMFStandard removal of Fmoc group
Reduced Aspartimide FormationPiperidine/DMF with OxymaMinimize side reactions nih.gov
Boc DeprotectionTFA in DCMSelective removal of Boc group rsc.org

Strategies for Overcoming Steric Hindrance and Maximizing Coupling Yields

Steric hindrance can be a significant challenge in peptide synthesis, especially when dealing with bulky amino acid derivatives or during the formation of complex peptide structures. Several strategies have been developed to overcome these hurdles and maximize coupling yields.

Coupling Reagents: The choice of coupling reagent is critical. While standard carbodiimides like DCC and DIC are effective in many cases, more potent activating agents are often required for sterically hindered couplings. researchgate.net Phosphonium salts like BOP and PyBOP, and aminium/uronium salts such as HBTU, TBTU, and HATU, are known for their high reactivity and efficiency. chempep.combachem.com For particularly challenging couplings, amino acid fluorides, generated in situ, have proven effective. sigmaaldrich.combachem.com

Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can significantly enhance coupling efficiency and reduce racemization. chempep.com HOAt is particularly noted for its ability to accelerate acylation in difficult couplings. chempep.com

Reaction Conditions: Extending reaction times and increasing the temperature can also help to drive sterically hindered couplings to completion. sigmaaldrich.com For instance, the coupling of Fmoc-Val to a hindered residue was achieved in high yield by carrying out the reaction overnight in toluene (B28343) at 80 °C. sigmaaldrich.com

Backbone Protection: The introduction of a temporary backbone protecting group, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can disrupt interchain hydrogen bonding that leads to aggregation and poor coupling efficiency. chempep.comnih.gov

Strategy Description Examples Reference
Potent Coupling Reagents Use of highly reactive activating agents.BOP, PyBOP, HBTU, HATU, Amino Acid Fluorides chempep.comsigmaaldrich.combachem.com
Additives Incorporation of additives to enhance reaction rates and suppress side reactions.HOBt, HOAt chempep.com
Modified Reaction Conditions Adjustment of time and temperature to favor complete reaction.Overnight coupling, elevated temperatures (e.g., 80 °C) sigmaaldrich.com
Backbone Protection Introduction of temporary groups on the peptide backbone to prevent aggregation.Hmb group chempep.comnih.gov

Orthogonal Deprotection Chemistries and Selective Functionalization

The strategic use of protecting groups with different chemical labilities, known as an orthogonal protection strategy, is fundamental to the synthesis of complex peptides. nih.govpeptide.com this compound is a prime example of a building block designed for such strategies, allowing for the selective unmasking of different functional groups. researchgate.net

Conditions for Selective Removal of Acetyl (Ac) and Benzyloxycarbonyl (OBz) Groups

After the peptide backbone is assembled, the side-chain protecting groups of the ornithine residue can be selectively removed to allow for further functionalization or to reveal the final hydroxamate moiety.

Benzyloxy (OBz) Group: The benzyloxy group is typically removed by catalytic hydrogenolysis (e.g., using Pd/C as a catalyst) or by treatment with strong acids. rsc.orgrsc.org Hydrogenation is a mild method that is compatible with many other protecting groups. rsc.org

Acetyl (Ac) Group: The selective cleavage of the acetyl group in the presence of other protecting groups can be more challenging. However, specific conditions can be employed. While not explicitly detailed for this specific compound in the provided results, in general, acetyl groups can be removed under basic conditions, though care must be taken to avoid side reactions with other parts of the peptide. rsc.org For the related N-benzyloxycarbonyl (Cbz) group, enzymatic cleavage has also been demonstrated as a mild and selective deprotection method. researchgate.net

In the context of synthesizing siderophore analogs, the debenzoylation of a related protected ornithine on-resin was achieved using 25% aqueous ammonia (B1221849). researchgate.net

On-Resin Derivatization to Unmask the Hydroxamate Moiety

A key application of this compound is in the synthesis of hydroxamate-containing peptides, which are important iron-chelating molecules known as siderophores. iris-biotech.denih.gov The protected ornithine derivative allows for the assembly of the peptide on a solid support, followed by the on-resin deprotection and derivatization to form the hydroxamate.

The Nδ-benzyloxy group can be deprotected on the resin to reveal the Nδ-hydroxy group, which, along with the Nδ-acetyl group, forms the bidentate ligand capable of binding metal ions like Fe(III). iris-biotech.de Specific conditions for the on-resin deprotection of the Nδ-group to liberate the native metal-ion-binding motif include treatment with 1 M LiOH in a mixture of THF and MeOH (1:1). iris-biotech.de

Strategic Applications in Peptide Chemistry and Chemical Biology

Design and Synthesis of Complex Peptide Architectures

The synthesis of peptides beyond simple linear chains, such as branched and cyclic peptides, often requires amino acid building blocks with orthogonally protected side chains. The protection scheme of Fmoc-L-Orn(Ac,OBz)-OH provides a functional handle on the side chain that can be manipulated independently of the peptide backbone, enabling the construction of these complex topologies.

Branched peptides, where a second peptide chain is attached to the side chain of an amino acid in the main backbone, are of interest for developing vaccines, enzyme inhibitors, and drug delivery vehicles. The synthesis of such structures relies on an amino acid with a protected side-chain amine that can be deprotected on-resin to serve as a new N-terminus for the growth of the branch.

While Fmoc-L-Orn(Boc)-OH is commonly used for this purpose, the unique protecting groups on this compound offer an alternative strategy. The δ-amino group is acylated, but its specific deprotection could, in principle, provide a site for diversification. This orthogonal approach, where the side chain can be chemically addressed without affecting the Fmoc-protected α-amino group or other acid-labile side-chain protecting groups, is fundamental to creating branched architectures.

Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. This compound has been successfully incorporated into methodologies for forming cyclic peptides. In one such strategy, the linear peptide precursor containing the ornithine derivative is assembled on a solid support using standard Fmoc-SPPS. frontiersin.org The cyclization is achieved on-resin, for instance, by using an aspartic acid residue whose side chain is tethered to the resin via a cleavable linker (e.g., ODmab). frontiersin.org After the linear sequence is complete, the linker is selectively cleaved, and the liberated side-chain carboxyl group of aspartic acid is coupled with the N-terminal amine of the peptide to form a head-to-tail cyclic structure. frontiersin.org This approach demonstrates the compatibility of this compound with on-resin cyclization protocols for generating complex macrocyclic structures. frontiersin.org

Development of Siderophores and Siderophore Mimics

Siderophores are small molecules with an exceptionally high affinity for ferric iron (Fe³⁺) that are produced by microorganisms to scavenge this essential nutrient from their environment. rsc.orgmdpi.com Their potent and selective iron-chelating ability has made them attractive targets for the development of "Trojan Horse" antibiotics, where the siderophore delivers an antimicrobial agent into the bacterial cell. iris-biotech.deresearchgate.net

Many siderophores utilize hydroxamate groups as the iron-coordinating ligands. researchgate.netresearchgate.net The Nδ-acetyl-Nδ-hydroxy-L-ornithine residue is a common bidentate ligand found in numerous siderophores. iris-biotech.de this compound is a purpose-built synthetic precursor to this functionality. rsc.orgresearchgate.net The building block is incorporated into a peptide sequence via standard Fmoc-SPPS. rsc.org The key step is the subsequent selective removal of the benzoyloxy (OBz) protecting group from the ornithine side chain. This deprotection, which can be achieved on-resin using reagents like aqueous ammonia (B1221849) or lithium hydroxide (B78521), unmasks the hydroxyl group to generate the native Nδ-acetyl-Nδ-hydroxy motif—the active hydroxamate chelating group. rsc.orgiris-biotech.deresearchgate.net

The creation of synthetic molecules that mimic the function of natural siderophores is a significant area of research. These biomimetic systems aim to replicate the iron-scavenging capabilities of natural products for applications in medicine and biotechnology. researchgate.netacs.org this compound is a key component in these biomimetic strategies. frontiersin.org Researchers have used this building block to synthesize linear and cyclic peptide-based siderophore mimics designed to preserve the number and spatial arrangement of metal-binding hydroxamate groups found in natural siderophores like ferrichrome and coprogen. frontiersin.org This approach allows for the creation of novel iron-chelating agents with tailored properties. frontiersin.orgacs.org

A prominent demonstration of the utility of this compound is its central role in the first total solid-phase synthesis of the marine siderophores Amphibactin-T and Moanachelin ala-B. rsc.orgresearchgate.net These naturally occurring amphiphilic siderophores are produced by marine bacteria and feature a peptide headgroup responsible for iron chelation. rsc.org The successful synthesis of these complex molecules was enabled by the use of this compound as the key constructive building block. rsc.orgresearchgate.net Its incorporation at specific positions in the peptide sequence, followed by on-resin deprotection of the benzoyloxy group, allowed for the efficient formation of the required Nδ-acetyl-Nδ-hydroxy-ornithine residues that constitute the iron-binding core of these natural products. rsc.orgresearchgate.net This work underscores the importance of this orthogonally protected amino acid in accessing complex natural product architectures. researchgate.net

Analytical Characterization and Methodological Advancements in Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of Fmoc-L-Orn(Ac,OBz)-OH, providing detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. It provides precise information about the chemical environment of each atom within the molecule.

The presence of three distinct protecting groups—the fluorenylmethyloxycarbonyl (Fmoc), acetyl (Ac), and benzyloxy (OBz) groups—introduces significant complexity to the NMR spectra of this compound. The aromatic protons of the Fmoc and benzyloxy groups, for instance, often resonate in overlapping regions of the ¹H NMR spectrum, necessitating high-resolution instrumentation and careful analysis to achieve full assignment. The protons of the ornithine backbone and the acetyl group must also be distinguished from these and from each other.

To deconvolve the complex spectra, two-dimensional (2D) NMR techniques are essential. Correlation Spectroscopy (COSY) is used to identify spin-spin coupled protons, allowing for the tracing of the ornithine backbone. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to correlate protons with their directly attached and long-range coupled carbon atoms, respectively. This suite of experiments enables the unambiguous assignment of all proton and carbon resonances, confirming the integrity of the protecting groups and the core ornithine structure.

Mass Spectrometry (MS) for Precise Molecular Mass Determination

Mass spectrometry is a powerful tool for determining the precise molecular weight of this compound, providing a fundamental confirmation of its chemical formula, C₂₉H₂₈N₂O₇. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, are capable of measuring the molecular mass with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the confident verification of the elemental composition of the molecule.

PropertyValue
Chemical Formula C₂₉H₂₈N₂O₇
Molecular Weight 516.55 g/mol
CAS Number 1684432-88-9

Circular Dichroism (CD) Spectroscopy for Conformational Insight in Peptide Derivatives

While Circular Dichroism (CD) spectroscopy is not typically used to analyze the small molecule this compound itself, it is a crucial technique for investigating the conformational properties of peptides into which this specialized amino acid has been incorporated. The introduction of the N-acetyl-N-benzyloxy-ornithine residue can influence the secondary structure of the resulting peptide. CD spectroscopy can be used to assess whether the incorporation of this modified residue promotes or disrupts the formation of common secondary structures like alpha-helices or beta-sheets in the final peptide product.

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for assessing the purity of the this compound building block and for monitoring the progress of its coupling reactions during solid-phase peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose. A reversed-phase HPLC method, typically using a C18 column with a gradient elution system of water and acetonitrile (B52724) containing a small amount of a modifying agent like trifluoroacetic acid (TFA), can effectively separate the desired product from any starting materials, byproducts, or degradation products. The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram. This method is also invaluable for monitoring the efficiency of the coupling of this compound to the growing peptide chain on the solid support, ensuring that the reaction has gone to completion before proceeding to the next synthesis step.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and related peptide intermediates. phenomenex.comnih.gov The development of robust HPLC methods is critical to ensure the quality of the final peptide product, as even minor impurities in the building blocks can lead to significant side products in long peptide syntheses. sigmaaldrich.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of these compounds. nih.gov The separation is typically achieved on C18 columns. acs.org Mobile phases usually consist of a mixture of an aqueous solvent with an organic modifier, most commonly acetonitrile, and an acid additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. phenomenex.comfrontiersin.org A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to separate the compound of interest from by-products and unreacted starting materials. acs.org

The purity of Fmoc-amino acids, including derivatives like this compound, is a critical parameter. High-quality starting materials should have a chemical purity of ≥99% and an enantiomeric purity of ≥99.8%. phenomenex.comsigmaaldrich.com The presence of impurities such as free amino acids or dipeptides can lead to the formation of deletion or insertion sequences in the final peptide. sigmaaldrich.com Chiral HPLC methods, using polysaccharide-based chiral stationary phases, can be employed to determine the enantiomeric purity of Fmoc-amino acid derivatives. phenomenex.comphenomenex.com

A study on the synthesis of siderophore-drug conjugates utilized RP-HPLC to monitor the progress of solid-phase peptide synthesis (SPPS) incorporating this compound. frontiersin.org The purity of the synthesized peptides was assessed by analytical RP-HPLC, and the identity of the products was confirmed by mass spectrometry. frontiersin.org

Table 1: Representative HPLC Method Parameters for Purity Profiling of Fmoc-Amino Acid Derivatives

ParameterConditionReference
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) acs.org
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water acs.orgfrontiersin.org
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile acs.orgfrontiersin.org
Gradient Linear gradient of increasing Mobile Phase B acs.org
Flow Rate 1.0 - 1.5 mL/min frontiersin.orgoup.com
Detection UV at 220 nm, 263 nm, or 267 nm frontiersin.orgoup.com
Temperature Ambient or controlled (e.g., 25°C) oup.com

Real-Time Monitoring of Peptide Elongation and Deprotection Steps

The efficiency of peptide synthesis relies on the complete reaction of each coupling and deprotection step. Real-time monitoring techniques provide immediate feedback on the reaction progress, allowing for optimization and troubleshooting during the synthesis. nih.govrsc.org

One common method for monitoring the deprotection of the Fmoc group is by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is formed as a byproduct of the deprotection reaction, typically at around 301 nm. rsc.orgresearchgate.net This allows for the kinetic monitoring of the Fmoc removal. rsc.org

More advanced techniques for real-time monitoring of the entire solid-phase peptide synthesis (SPPS) process, including both coupling and deprotection steps, have been developed. These include methods based on measuring the electrical conductivity of the reaction mixture or the refractive index of the solution. nih.govcsic.es Changes in the concentration of reactants and products in the solution lead to corresponding changes in these physical properties, which can be continuously monitored to track the reaction's progress. nih.govcsic.es For instance, as the Fmoc-amino acid is consumed during the coupling step, a decrease in the refractive index of the solution is observed. csic.es Similarly, the release of the Fmoc group during deprotection leads to a change in the refractive index. csic.es Another innovative approach involves the use of a variable bed flow reactor that monitors resin swelling, which correlates with peptide elongation and can detect on-resin aggregation. rsc.orgresearchgate.netfu-berlin.de

X-Ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

Methodological Considerations for Amino Acid Derivatization in Analytical Contexts

The analysis of amino acids by techniques like HPLC often requires a derivatization step to introduce a chromophore or fluorophore, as most amino acids lack strong UV absorbance or fluorescence. myfoodresearch.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl), serves this purpose effectively, as the Fmoc moiety is strongly UV-absorbent. nih.govresearchgate.net

Several factors must be considered for successful and reproducible derivatization:

pH of the reaction: The derivatization reaction with Fmoc-Cl is highly pH-dependent, with optimal derivatization for most amino acids occurring at a pH above 9. tandfonline.comconicet.gov.ar Borate buffer is commonly used to maintain the basic pH required for the reaction. oup.comconicet.gov.ar

Reaction time and temperature: The reaction of Fmoc-Cl with amino acids is generally rapid, often complete within minutes at room temperature. oup.comtandfonline.com However, factors like temperature can influence the rate of both the derivatization reaction and the hydrolysis of the Fmoc-Cl reagent. scielo.br

Reagent concentration: The molar ratio of the derivatizing agent to the amino acid is a critical parameter that needs to be optimized to ensure complete derivatization. nih.govconicet.gov.ar

Quenching the reaction: After the desired reaction time, a quenching reagent, such as 1-aminoadamantane (ADAM), can be added to react with the excess Fmoc-Cl. oup.com This prevents the formation of interfering byproducts from the hydrolysis of Fmoc-Cl. oup.com

These considerations are crucial for developing reliable analytical methods for the quantification and analysis of amino acids and their derivatives, including those based on the this compound scaffold.

Q & A

Q. Can this compound be used in click chemistry for peptide stapling?

  • Methodological Answer : Yes, after deprotection of the Orn side chain. Replace the Ac/OBz groups with azide or alkyne functionalities via:
  • Selective Deprotection : Use TFA/water (95:5) to remove Ac/OBz, followed by functionalization with propargyl bromide.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Stapling improves peptide helicity and target binding affinity .

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